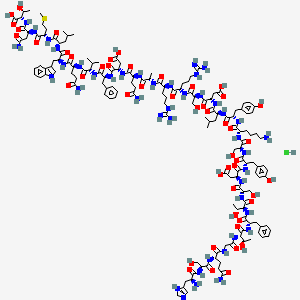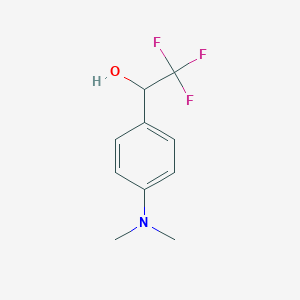
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol
説明
The compound "1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol" is not directly mentioned in the provided papers. However, the papers discuss various related fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, the synthesis of novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer suggests the importance of fluorinated compounds in creating materials with desirable properties such as high solubility, low dielectric constants, and thermal stability .
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the papers provided. For example, a novel bis(ether amine) monomer with trifluoromethyl groups was synthesized and used to create a series of fluorinated polyimides . Another paper discusses the use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic building block for trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones, showcasing its utility as a replacement for trifluoroacetaldehyde in condensation reactions . These examples highlight the versatility of fluorinated building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are crucial for their chemical properties and applications. The X-ray diffraction structural analysis of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole confirms the structure of a synthesized compound, demonstrating the importance of structural analysis in the development of new materials . Additionally, the X-ray structure of 1,2,4-tris[4-(N,N-dimethylamino)phenyl]benzene was determined, which is a product of the cyclotrimerization of 4-(N,N-dimethylamino)phenylethyne . These studies underscore the significance of molecular structure in understanding the behavior of fluorinated compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds. The synthesis of polyfluoroalkyl pyrazoles and pyrimidines from polyfluoroalkenones using nitrogen binucleophiles is an example of the chemical reactivity of such compounds . The polymerization and cyclotrimerization of 4-(N,N-dimethylamino)phenylethyne catalyzed by tris(2,4-pentanedionato)vanadium is another reaction that highlights the potential for creating π-conjugated systems with donor substituents . These reactions illustrate the diverse chemical reactivity of fluorinated compounds.
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit a range of physical and chemical properties that make them valuable in various applications. The fluorinated polyimides synthesized from the bis(ether amine) monomer displayed high glass-transition temperatures, low dielectric constants, and low water uptake, indicating their potential use in electronic applications . The ability to form transparent, low-colored, and tough films further enhances their applicability. The physical and chemical properties of these compounds are directly influenced by their fluorinated nature, which often imparts high thermal stability and unique electronic characteristics.
科学的研究の応用
General Base Catalysis
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol has been studied for its role in general base catalysis, particularly in the addition of alcohols to carbocations. Research by Ta-Shma and Jencks (1986) demonstrates the catalysis of trifluoroethanol addition to carbocations, highlighting the sensitivity of this reaction to the basicity of alcohols involved (Ta-Shma & Jencks, 1986).
Nonlinear Optical Properties
The compound has been synthesized for exploring its nonlinear optical properties, as indicated by Rahulan et al. (2014). They found that it exhibits a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Synthesis of CF3 Substituted Compounds
Baraznenok, Nenajdenko, and Balenkova (1998) explored the synthesis of CF3 substituted compounds using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, providing insights into stereoselective reactions leading to E-isomer aldehydes. This research has implications in developing advanced synthetic methodologies (Baraznenok et al., 1998).
Fluorescent Chemo-sensors
Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor using a derivative of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol for the selective detection of picric acid. This application demonstrates the compound's potential in developing sensitive and selective sensors for specific chemical analytes (Vishnoi et al., 2015).
Molecular Structure Analysis
Research by Carlson et al. (2018) on the rotational spectrum of 1-phenyl-2,2,2-trifluoroethanol, a derivative of the compound , provides valuable insights into its molecular structure and conformational dynamics. This study aids in understanding the compound's behavior in different states and environments (Carlson et al., 2018).
Intramolecular Charge Transfer
Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in compounds similar to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol. Their findings contribute to the understanding of electronic interactions in such molecules, which can be crucial for designing materials with specific electronic properties (Yang et al., 2004).
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRNYDJSIZAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474121 | |
| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
CAS RN |
75822-13-8 | |
| Record name | 4-(Dimethylamino)-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



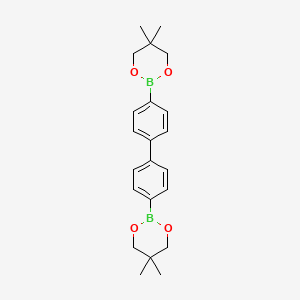
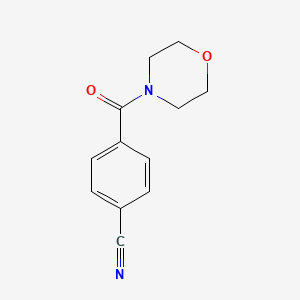
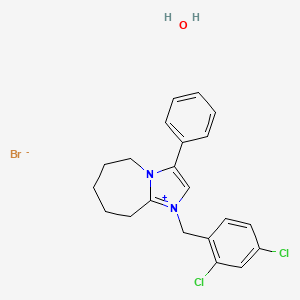
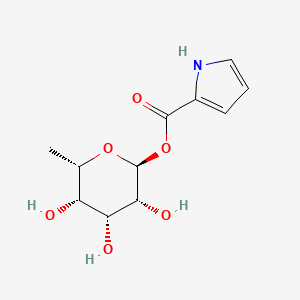


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

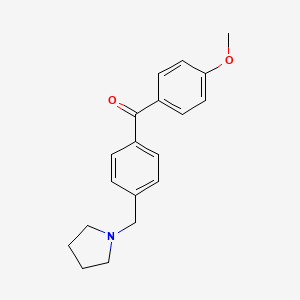

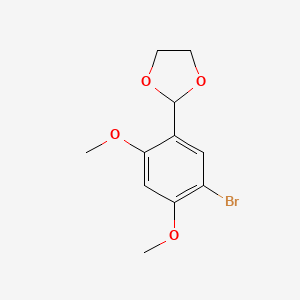
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
